molecular formula C4H8BrN B13344602 Rel-(1s,3s)-3-bromocyclobutan-1-amine

Rel-(1s,3s)-3-bromocyclobutan-1-amine

Cat. No.: B13344602
M. Wt: 150.02 g/mol
InChI Key: KWUZBHHZXACQBA-UHFFFAOYSA-N
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Description

Rel-(1s,3s)-3-bromocyclobutan-1-amine is an organic compound characterized by a cyclobutane ring with a bromine atom and an amine group attached to it The compound’s stereochemistry is specified by the “rel-(1s,3s)” notation, indicating the relative configuration of the substituents on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-3-bromocyclobutan-1-amine typically involves the bromination of cyclobutanone followed by amination. One common method includes the following steps:

    Bromination: Cyclobutanone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Amination: The brominated cyclobutanone is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3s)-3-bromocyclobutan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form cyclobutanamine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of cyclobutanol, cyclobutanenitrile, or cyclobutanethiol.

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanamine derivatives.

Scientific Research Applications

Rel-(1s,3s)-3-bromocyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Rel-(1s,3s)-3-bromocyclobutan-1-amine exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Protein Binding: The compound can bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Rel-(1s,3s)-3-bromocyclobutan-1-amine can be compared with other similar compounds, such as:

    Cyclobutanamine: Lacks the bromine substituent, leading to different reactivity and properties.

    3-Bromocyclobutanone: Contains a carbonyl group instead of an amine, resulting in different chemical behavior.

    Cyclobutanol: Contains a hydroxyl group instead of an amine, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromine and amine functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromocyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUZBHHZXACQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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